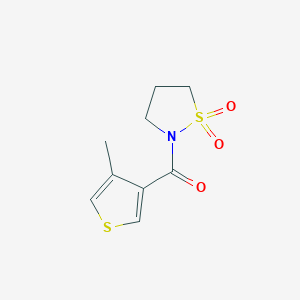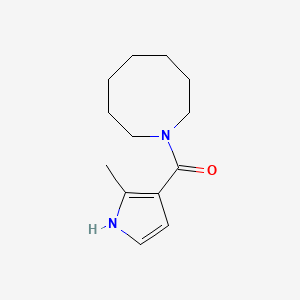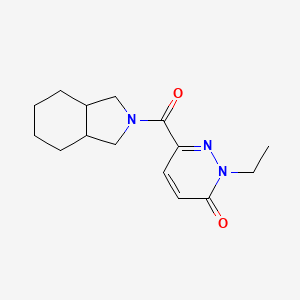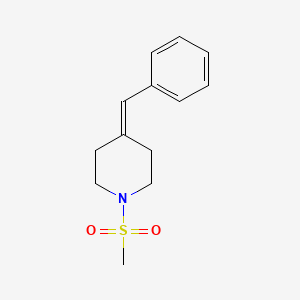
(1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone, also known as MTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MTM is a thiohydantoin derivative that has been shown to exhibit potent biological activity, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and/or the disruption of cellular signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using (1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. Additionally, this compound is relatively easy to synthesize using commercially available starting materials. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxicity in some cell lines.
Future Directions
There are several future directions for the study of (1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone. One direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
(1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis begins with the reaction of 4-methylthiophen-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-mercaptoacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-methylthiophen-3-ylmethylamine hydrochloride to form this compound.
Scientific Research Applications
(1,1-Dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone has been shown to exhibit promising biological activity in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against a variety of bacterial and fungal strains.
Properties
IUPAC Name |
(1,1-dioxo-1,2-thiazolidin-2-yl)-(4-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S2/c1-7-5-14-6-8(7)9(11)10-3-2-4-15(10,12)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHZPAJPEGPMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)

![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)




![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
